Minodronic Acid-d4
Description
Contextualization of Minodronic Acid within Bisphosphonate Research
Minodronic acid belongs to the nitrogen-containing class of bisphosphonates, which are synthetic analogs of pyrophosphate. google.com These compounds are known for their strong affinity for hydroxyapatite (B223615) in bone, which allows them to specifically target areas of active bone resorption. patsnap.comdovepress.com Minodronic acid is a potent inhibitor of bone resorption, demonstrating greater efficacy than earlier generation bisphosphonates like etidronic acid and alendronic acid. researchgate.netnih.govtandfonline.com Its mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts, the cells responsible for bone breakdown. dovepress.commedchemexpress.com This inhibition ultimately leads to reduced osteoclast activity and apoptosis (programmed cell death). medchemexpress.comdovepress.com Research has shown that minodronic acid can significantly increase bone mineral density and reduce the incidence of fractures. researchgate.netnih.gov
Rationale for Deuterium (B1214612) Labeling in Pharmaceutical Sciences
Deuterium labeling, the process of replacing hydrogen with its stable, non-radioactive isotope deuterium, is a widely used technique in pharmaceutical sciences. acs.orgcatalysis.deassumption.edu The key reason for this is the kinetic isotope effect (KIE). assumption.edu The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown for deuterated compounds. assumption.edu This property is particularly useful for:
Metabolic Studies: Deuterated compounds allow researchers to track the metabolic fate of a drug in the body. By analyzing the metabolites, scientists can gain a better understanding of how a drug is processed and eliminated. catalysis.deresearchgate.net
Pharmacokinetic Studies: The use of deuterated compounds as internal standards in techniques like liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise quantification of the non-deuterated drug in biological samples. acs.orgveeprho.com This is crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.org
Improving Drug Properties: In some cases, deuterium labeling can be used to create "heavy drugs" with improved pharmacokinetic profiles, potentially leading to lower required doses and reduced side effects. assumption.eduresearchgate.net
Overview of Minodronic Acid-d4 as a Research Tool and Reference Standard
This compound serves as a crucial research tool and reference standard in the study of its non-deuterated counterpart. axios-research.com Its primary applications include:
Internal Standard: this compound is widely used as an internal standard for the quantitative analysis of minodronic acid in biological matrices such as plasma. veeprho.comresearchgate.net Its similar chemical properties to minodronic acid but different mass allow for accurate and reliable measurements in bioanalytical methods like LC-MS/MS. veeprho.comresearchgate.net
Metabolic and Pharmacokinetic Research: By using this compound, researchers can investigate the metabolic pathways and pharmacokinetic properties of minodronic acid with high precision. medchemexpress.comveeprho.com This is essential for understanding how the drug behaves in the body over time. nih.gov
Physicochemical Properties and Synthesis of this compound
The specific physicochemical properties of this compound are directly related to its molecular structure and isotopic composition.
| Property | Value |
| Molecular Formula | C₉H₈D₄N₂O₇P₂ |
| Molecular Weight | 326.17 g/mol |
| CAS Number | 1807367-80-1 |
| Appearance | White to Off-White Solid |
| Solubility | Slightly soluble in aqueous base and methanol |
Data sourced from multiple chemical suppliers and databases. axios-research.comchemicalbook.combiomall.incato-chem.comtheclinivex.com
Synthesis of this compound
The synthesis of this compound involves the introduction of deuterium atoms into the minodronic acid molecule. While specific, detailed synthetic routes for this compound are often proprietary, the general approach involves using deuterated reagents in the synthesis of the parent compound. A common method for synthesizing bisphosphonates like minodronic acid involves reacting a carboxylic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride (B1173362). google.comchemicalbook.com
For the synthesis of the deuterated version, a common strategy involves the use of deuterated starting materials or reagents during the synthetic process. nih.gov For instance, a deuterated precursor to the imidazo[1,2-a]pyridine (B132010) core of minodronic acid could be used. nih.gov The synthesis of minodronic acid itself typically starts with a condensation reaction to form the imidazo[1,2-a]pyridine ring system, followed by the addition of the phosphonate (B1237965) groups. chemicalbook.com The introduction of deuterium can be achieved through methods like metal-catalyzed H-D exchange reactions. nih.gov
Applications of this compound in Research
The primary utility of this compound lies in its application as an internal standard for quantitative bioanalysis and as a tracer in metabolic studies.
Role in Metabolic Studies
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern drug metabolism research. researchgate.net By administering the deuterated compound, researchers can distinguish it from the endogenous, non-labeled counterpart and track its metabolic transformation. This allows for the identification and quantification of metabolites, providing a detailed picture of the drug's biotransformation pathways. catalysis.de
Utility in Pharmacokinetic Research
In pharmacokinetic studies, which examine the time course of a drug's absorption, distribution, metabolism, and excretion, this compound is indispensable. nih.gov It is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of minodronic acid in biological fluids. veeprho.comresearchgate.net The co-injection of a known amount of this compound with the study sample allows for precise and accurate determination of the concentration of the unlabeled drug, even at very low levels. researchgate.netnih.gov
Analytical Methodologies Involving this compound
The detection and quantification of minodronic acid and its deuterated analog are primarily achieved through advanced analytical techniques.
Mass Spectrometry and Liquid Chromatography
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for analyzing minodronic acid. researchgate.netnih.goveurekaselect.com This technique separates the compound of interest from other components in a sample, and then uses mass spectrometry to detect and quantify it based on its specific mass-to-charge ratio. google.com Due to the polar nature of bisphosphonates, derivatization is often employed to improve their chromatographic behavior and sensitivity. researchgate.netresearchgate.net
Use as an Internal Standard in Bioanalytical Methods
In bioanalytical methods, an internal standard is a compound with similar physicochemical properties to the analyte, added to the sample at a known concentration. researchgate.net this compound is an ideal internal standard for minodronic acid because it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass. researchgate.netnih.gov This allows for the correction of any sample loss during preparation or variations in instrument response, leading to highly accurate and precise quantification. researchgate.net A study on the determination of minodronic acid in human plasma reported using this compound as an internal standard in an LC-MS/MS method, achieving a lower limit of quantification of 10.0 pg/mL. researchgate.netnih.gov
Properties
CAS No. |
1807367-80-1 |
|---|---|
Molecular Formula |
C₉H₈D₄N₂O₇P₂ |
Molecular Weight |
326.17 |
Synonyms |
(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment Characterization
Chemical Synthesis Pathways for Deuterated Minodronic Acid
The synthesis of Minodronic Acid-d4 is not a single-step process but rather a multi-stage endeavor that hinges on the initial preparation of a deuterated precursor, which is then carried through to the final bisphosphonate structure. The primary strategy involves the deuteration of the imidazo[1,2-a]pyridine (B132010) heterocyclic system, followed by the attachment and elaboration of the side chain, and finally, the introduction of the bisphosphonic acid group.
Precursor Selection and Deuteration Strategies
The most logical and efficient precursor for the synthesis of this compound is a deuterated form of 2-aminopyridine (B139424) or the imidazo[1,2-a]pyridine ring itself. The chemical name, (1-hydroxy-2-(imidazo[1,2-a]pyridin-3-yl-5,6,7,8-d4)ethane-1,1-diyl)bis(phosphonic acid), specifies that the deuterium (B1214612) atoms are located on the pyridine (B92270) ring. rsc.org
Two primary strategies can be employed for the deuteration of the necessary precursor:
Direct Hydrogen-Isotope Exchange (HIE) on the Imidazo[1,2-a]pyridine Core: This "late-stage" deuteration involves treating the pre-formed imidazo[1,2-a]pyridine ring system with a deuterium source. Studies on the deuteration of this and related polyazaindene systems have shown that the protons on the pyridine ring are susceptible to exchange under specific conditions. rsc.org Research has demonstrated that using a mixed catalyst system, such as Palladium on Carbon (Pd/C) and Platinum on Carbon (Pt/C), in the presence of heavy water (D₂O) as the deuterium source, is effective for deuterating the imidazo[1,2-a]pyridine ring. nih.gov This method allows for the exchange of hydrogen atoms for deuterium at multiple positions on the heterocyclic core.
Synthesis from a Deuterated Building Block: An alternative approach involves synthesizing the imidazo[1,2-a]pyridine ring from a deuterated starting material. A common method for synthesizing the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine derivative with an α-haloketone. uobaghdad.edu.iq In this strategy, a deuterated 2-aminopyridine would be used. Microwave-assisted methods have been developed for the poly-deuteration of aminopyridine derivatives, which could serve as the key starting material. figshare.com
Following deuteration of the heterocyclic core, the next crucial step is the introduction of the acetic acid side chain at the 3-position to create deuterated 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid. This intermediate can be synthesized through various standard organic chemistry reactions. For instance, a deuterated imidazo[1,2-a]pyridine can be functionalized and then converted to the corresponding carboxylic acid. nih.gov The final step is the reaction of this deuterated acetic acid derivative with phosphorous acid and a phosphorus halide, such as phosphorus trichloride (B1173362) (PCl₃), in a suitable solvent like methanesulfonic acid, to form the bisphosphonate group. nih.gov
Optimization of Reaction Conditions for Deuterium Incorporation Efficiency
Achieving high deuterium incorporation is critical for the utility of the final compound as a reference standard. The efficiency of the deuterium exchange is highly dependent on the reaction conditions.
For the direct HIE method, key parameters to optimize include:
Catalyst System: A mixed Pd/C-Pt/C catalyst has been shown to be more effective than Pd/C alone, allowing for lower reaction temperatures. nih.gov
Deuterium Source: The isotopic purity of the deuterium source, typically D₂O, directly impacts the maximum possible incorporation. Using D₂O with 99.9% deuterium enrichment provides the best results. nih.gov
Temperature and Pressure: H-D exchange reactions often require elevated temperatures (e.g., 120-160 °C) and a hydrogen (or deuterium) atmosphere to facilitate the catalytic process. nih.gov
Reaction Time: Sufficient time is required to allow the exchange to proceed to completion.
The following table illustrates how reaction conditions can be optimized for high deuterium incorporation on an imidazo[1,2-a]pyridine core, based on findings from related studies. nih.gov
| Parameter | Condition | Rationale for Efficiency |
|---|---|---|
| Catalyst | Mixed 10% Pd/C - 5% Pt/C | Mixed catalyst system allows for lower reaction temperatures compared to single catalysts. |
| Deuterium Source | D₂O (99.9% D) | High isotopic purity of the solvent drives the equilibrium towards the deuterated product. |
| Temperature | 120 °C | Provides sufficient energy for C-H bond activation and exchange without significant degradation. |
| Atmosphere | H₂ (or D₂) gas | Facilitates the catalytic cycle on the metal surface. |
| Solvent | D₂O | Serves as both the solvent and the deuterium source. |
Scalability Considerations for Research and Reference Standard Production
The production of this compound is typically on a small scale for use as a research or analytical standard. However, scalability is an important consideration for ensuring a reliable supply.
Batch vs. Flow Chemistry: While many deuteration methods are performed in batch reactors, flow chemistry offers potential advantages for scalability. researchgate.net Flow reactors can provide better control over reaction parameters like temperature and pressure, potentially leading to higher reproducibility and efficiency.
Reagent Cost and Availability: The primary cost driver in deuteration is often the deuterium source, such as D₂O or deuterium gas. Efficient use of these reagents is crucial. Catalyst cost and stability over multiple runs are also factors.
Process Safety: H-D exchange reactions can involve high pressures and temperatures, requiring specialized equipment and safety protocols, particularly as the scale increases.
Purification: The purification of the final product to the high degree required for a reference standard (typically >98%) is a critical and often challenging step of the process. Chromatographic methods are commonly employed.
Analytical Confirmation of Deuterium Labeling and Purity
Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration Analysis
NMR spectroscopy is the most powerful tool for determining the specific sites of deuteration.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. nih.gov By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart, the positions of deuteration can be unequivocally identified. The integration of the remaining proton signals at the target positions can be used to calculate the percentage of deuterium incorporation. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of deuterium incorporation.
¹³C NMR: The carbon signals for the deuterated C-D bonds will show characteristic coupling (J-coupling) with deuterium (which has a spin I=1), often appearing as a triplet. This provides further confirmation of the deuteration sites.
The following table presents hypothetical ¹H NMR data comparing Minodronic Acid with its d4-analog, illustrating how deuteration is confirmed.
| Position (Imidazo[1,2-a]pyridine Ring) | Expected ¹H Chemical Shift (δ, ppm) in Minodronic Acid | Expected Observation in this compound |
|---|---|---|
| H-5 | ~8.3 | Signal absent or greatly reduced |
| H-6 | ~7.1 | Signal absent or greatly reduced |
| H-7 | ~7.5 | Signal absent or greatly reduced |
| H-8 | ~7.8 | Signal absent or greatly reduced |
| H-2 | ~7.9 | Signal present |
| Methylene (-CH₂-) | ~3.6 | Signal present |
High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance Determination
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) that is four mass units higher than that of the unlabeled Minodronic Acid, corresponding to the replacement of four hydrogen atoms (mass ~1.008 Da) with four deuterium atoms (mass ~2.014 Da).
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule. Analyzing the masses of the resulting fragments can provide additional evidence for the location of the deuterium labels within the molecular structure.
Chromatographic Techniques for Chemical and Isotopic Purity Assessment
Chromatography is essential for separating the target compound from any impurities, including starting materials, by-products, and undesired isotopologues. For a compound like this compound, these techniques are crucial for assessing both chemical and isotopic purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the chemical purity of Minodronic Acid and its derivatives. researchgate.netresearchgate.neteurekaselect.com For assessing isotopic purity, HPLC is often coupled with mass spectrometry (LC-MS).
A developed HPLC method for the quantitative determination of Minodronic Acid and its process-related impurities utilizes a C18 column with a mobile phase consisting of sodium pyrophosphate and tetrabutylammonium (B224687) phosphate (B84403) at a controlled pH. eurekaselect.com Such methods demonstrate high sensitivity and reliability in separating the main compound from potential impurities. eurekaselect.com
For deuterated compounds, LC-MS and LC-MS/MS are the preferred methods as they combine the separation power of liquid chromatography with the mass-selective detection of mass spectrometry. acs.orgacs.orgfigshare.com This combination allows for the simultaneous assessment of chemical and isotopic purity. The chromatography separates the deuterated analyte from other chemical compounds, and the mass spectrometer then analyzes the isotopic distribution of the analyte peak. acs.org In the analysis of Minodronic Acid in plasma, derivatization with agents like trimethylsilyldiazomethane (B103560) has been used to improve its chromatographic behavior and detection sensitivity in LC-MS/MS analysis. nih.govmdpi.com
The following tables summarize typical parameters used in chromatographic analysis for Minodronic Acid and related deuterated compounds.
Table 1: Example HPLC Conditions for Minodronic Acid Purity Analysis This table is based on published methods for the analysis of non-deuterated Minodronic Acid, which form the basis for the analysis of its deuterated analogue.
| Parameter | Condition | Source |
| Column | InertSustain ODS-4 C18 (250 mm × 4.6 mm, 5 µm) | eurekaselect.com |
| Mobile Phase | 0.01 mol/L Sodium Pyrophosphate and 1 mmol Tetrabutylammonium Phosphate (pH adjusted to 7.80) | eurekaselect.com |
| Detection | UV at 220 nm (for related substances) and 280 nm (for content) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Column Temp. | 25 °C | researchgate.net |
Table 2: General LC-MS Approach for Isotopic Purity of Deuterated Drugs This table outlines a general methodology for the isotopic purity assessment of deuterated pharmaceuticals.
| Step | Description | Purpose | Source |
| 1. Chromatographic Separation | Use of a reversed-phase column (e.g., C18) with a suitable mobile phase to separate the analyte from impurities. | To achieve chemical separation and present a pure analyte peak to the mass spectrometer. | acs.orgfigshare.com |
| 2. Ionization | Electrospray Ionization (ESI) in either positive or negative mode. | To generate gas-phase ions of the analyte for MS analysis. | nih.gov |
| 3. Mass Analysis | Full scan MS or selected ion monitoring (SIM) to detect the molecular ions of the different isotopologues (d0 to d4). | To determine the relative abundance of each isotopologue. | rsc.orgacs.org |
| 4. Quantification | Integration of the peak areas for each isotopologue's mass trace. | To calculate the percentage of isotopic enrichment and the levels of isotopic impurities. | nih.govrsc.org |
The successful implementation of these chromatographic and spectroscopic methods is fundamental to guaranteeing that this compound meets the high purity standards required for its use as an internal standard in regulated bioanalysis. acs.orgacs.org
Advanced Bioanalytical Methodologies Utilizing Minodronic Acid D4
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays
The quantification of minodronic acid in biological samples, such as human plasma, necessitates highly sensitive and selective analytical methods. LC-MS/MS has emerged as the preferred technique for this purpose, offering superior performance over other methods. bioanalysis-zone.comresearchgate.net However, the inherent physicochemical properties of minodronic acid require specialized sample preparation and analytical strategies to ensure reliable results. researchgate.netresearchgate.net
Optimization of Sample Preparation Techniques (e.g., derivatization, solid-phase extraction)
A critical step in the bioanalysis of minodronic acid is the sample preparation, which aims to extract the analyte from the complex biological matrix, remove interfering substances, and improve its chromatographic and mass spectrometric properties. researchgate.netnih.gov
Derivatization: Due to its high polarity, minodronic acid is not easily retained on conventional reversed-phase liquid chromatography columns. researchgate.netlcms.cz To overcome this, derivatization is employed to convert it into a less polar compound. researchgate.net A common and effective derivatizing agent is trimethylsilyldiazomethane (B103560) (TMS-DAM), which methylates the phosphonic acid groups of minodronic acid. cjph.com.cnnih.gov This reaction produces multiple methylated derivatives, with studies showing the formation of both a known tetramethylated minodronic acid and a novel, more advantageous pentamethylated minodronic acid (PMMA). researchgate.netnih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for the selective extraction and clean-up of analytes from biological fluids. nih.govmdpi.com For minodronic acid analysis, weak anion-exchange SPE cartridges have been successfully employed. cjph.com.cn An innovative "on-cartridge" derivatization technique has been developed where the derivatization reaction with TMS-DAM is performed directly on the SPE cartridge. researchgate.netresearchgate.net This integrated approach not only streamlines the workflow but also enhances the efficiency of the derivatization and the recovery of the derivatized products. researchgate.net
A typical on-cartridge derivatization and SPE procedure involves the following steps:
Loading the plasma sample onto a weak anion-exchange SPE plate. cjph.com.cn
Washing the cartridge to remove interfering components. mdpi.com
Performing the on-cartridge derivatization by reacting the bound minodronic acid with TMS-DAM. cjph.com.cn
Eluting the derivatized analyte for LC-MS/MS analysis. mdpi.com
Strategies for Enhancing Signal-to-Noise Ratios and Sensitivity
Optimized Derivatization: Research has shown that the pentamethylated derivative of minodronic acid (PMMA) exhibits a better signal-to-noise ratio compared to the tetramethylated form. researchgate.netnih.gov Therefore, monitoring the PMMA derivative is preferred for quantification.
Mass Spectrometric Parameters: Careful optimization of mass spectrometer settings, such as electrospray ionization (ESI) source parameters and multiple reaction monitoring (MRM) transitions, is crucial. cjph.com.cnnih.gov For instance, using a positive ion mode and selecting specific precursor-to-product ion transitions for both the analyte and the internal standard enhances selectivity and reduces background noise. cjph.com.cn
Chromatographic Conditions: The choice of the analytical column and mobile phase composition is critical for good peak shape and separation from matrix components. nih.gov Phenyl columns have been shown to provide effective separation for the derivatized minodronic acid. cjph.com.cn
| Parameter | Optimized Condition | Rationale |
| Derivatization Product | Pentamethylated Minodronic Acid (PMMA) | Exhibits a superior signal-to-noise ratio. researchgate.netnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Provides efficient ionization for the derivatized analyte. cjph.com.cn |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity. cjph.com.cn |
| Analytical Column | Eclipse XDB Phenyl Column | Offers good chromatographic separation for the derivatives. cjph.com.cn |
Addressing Challenges in Derivatization Yield and Reproducibility for Deuterated Analogs
A significant challenge encountered during method development is the difference in derivatization yield and reproducibility between the analyte (minodronic acid) and its deuterated internal standard (Minodronic Acid-d4). researchgate.netnih.gov Studies have reported that the derivatization yield of d4-PMMA can be considerably lower and more variable than that of the non-deuterated PMMA. researchgate.netnih.gov This discrepancy can compromise the effectiveness of the internal standard in correcting for analytical variability, thereby affecting the accuracy and precision of the assay. researchgate.netnih.gov
To address this issue, a "two-cycle" derivatization approach has been introduced. researchgate.netnih.gov This involves a second addition of the derivatizing agent to drive the reaction to completion for the deuterated analog, thereby increasing its yield and improving the reproducibility of the derivatization process. researchgate.netnih.gov This optimization is critical for ensuring that the internal standard accurately reflects the behavior of the analyte throughout the analytical procedure.
Application as a Stable Isotope Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative bioanalysis by LC-MS/MS. lcms.czscioninstruments.comcaymanchem.comyoutube.com It is considered the gold standard for correcting for various sources of error that can occur during sample preparation and analysis. lcms.cz
Reduction of Matrix Effects and Ion Suppression in Complex Biological Samples
Biological matrices like plasma are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. mdpi.comnih.govbioanalysis-zone.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
This compound, being chemically identical to minodronic acid but with a different mass, co-elutes with the analyte and experiences the same matrix effects. lcms.cz By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is effectively normalized. scioninstruments.com Studies have demonstrated that methods utilizing this compound as an internal standard show minimal matrix effects, with values typically within the acceptable range of 96.9% to 102.3%. cjph.com.cn
Ensuring Analytical Accuracy and Precision Across Diverse Matrices
The primary role of an internal standard is to ensure the accuracy and precision of the analytical method. lcms.czyoutube.com this compound compensates for potential losses of the analyte during the multi-step sample preparation process, including extraction and derivatization, as well as for variations in injection volume and instrument response. scioninstruments.comcjph.com.cn
The effectiveness of this compound in ensuring analytical robustness is demonstrated by the validation data from various studies. For instance, a validated method for minodronic acid in human plasma using this compound as the internal standard reported excellent precision and accuracy. cjph.com.cnnih.gov
Table of Validation Parameters for a Minodronic Acid LC-MS/MS Assay
| Validation Parameter | Result |
|---|---|
| Linearity Range | 10 - 1,500 pg/mL cjph.com.cn |
| Inter-batch RSD | 2.6% - 7.5% cjph.com.cn |
| Intra-batch RSD | 2.5% - 7.9% cjph.com.cn |
| Extraction Recovery | 89.7% - 96.8% cjph.com.cn |
| Matrix Effect | 96.9% - 102.3% cjph.com.cn |
These results underscore the critical role of this compound in the development of reliable and robust bioanalytical methods for minodronic acid, enabling accurate pharmacokinetic and clinical studies.
Method Validation Parameters: Linearity, Limit of Quantification, Accuracy, and Precision
The successful application of this compound as an internal standard in bioanalytical methods hinges on rigorous validation to ensure data reliability, accuracy, and reproducibility. Key parameters, including linearity, the lower limit of quantification (LLOQ), accuracy, and precision, are thoroughly assessed during method development. These validation exercises confirm that the analytical method is suitable for its intended purpose, particularly for pharmacokinetic studies where Minodronic Acid concentrations can be extremely low.
A notable ultra-sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of Minodronic Acid in human plasma, employing this compound as the internal standard. scihorizon.com This method required a derivatization step with trimethylsilyldiazomethane to improve the chromatographic and mass spectrometric properties of the analyte. scihorizon.com The validation results demonstrated excellent performance across all critical parameters. The calibration curves for Minodronic Acid were linear over a concentration range of 10.0 to 1000 pg/mL. scihorizon.com A very low LLOQ of 10.0 pg/mL was achieved, which is crucial for capturing the low systemic exposure of Minodronic Acid. scihorizon.com The method's accuracy was reported to be within -2.8% to 0.6% for quality control samples, and the precision, expressed as the relative standard deviation (RSD), was less than 9.5% for both intra- and inter-batch analyses. scihorizon.com
Another quantitative method for determining Minodronic Acid in human plasma also utilized this compound as an internal standard. google.com This LC-MS/MS method, which also involved a derivatization step, showed good linearity over a range of 10 to 1,500 pg/mL. google.com The precision of this method was also robust, with intra-batch and inter-batch RSDs ranging from 2.5% to 7.9% and 2.6% to 7.5%, respectively. google.com Furthermore, the extraction recovery for Minodronic Acid was high, ranging from 89.7% to 96.8%, and the matrix effect was well-controlled, between 96.9% and 102.3%. google.com
The following table summarizes the key validation parameters from a representative LC-MS/MS method utilizing this compound.
Table 1: Method Validation Parameters for Minodronic Acid Analysis using this compound
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10.0 - 1000 pg/mL | scihorizon.com |
| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL | scihorizon.com |
| Accuracy (at QC levels) | -2.8% to 0.6% | scihorizon.com |
| Intra-batch Precision (%RSD) | < 9.5% | scihorizon.com |
| Inter-batch Precision (%RSD) | < 9.5% | scihorizon.com |
| Stability in Human Plasma (at -20°C) | Stable for 115 days | scihorizon.com |
Impurity Profiling and Related Substances Analysis
Use in High-Performance Liquid Chromatography (HPLC) for Quality Control and Research
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quality control of Minodronic Acid bulk drug and its finished products. It is used to separate, identify, and quantify the main compound from any process-related impurities and degradation products. Given that this compound is used as an internal standard in quantitative bioanalysis, the purity of this deuterated analogue is of utmost importance. HPLC methods developed for Minodronic Acid can be adapted to assess the purity of this compound.
Several HPLC methods have been established for the determination of Minodronic Acid and its related substances. eurekaselect.commedchemexpress.com One such method utilizes a C18 column with a mobile phase consisting of a sodium pyrophosphate and tetrabutylammonium (B224687) bromide solution, demonstrating good separation of Minodronic Acid from its known impurities. medchemexpress.com The validation of these methods typically includes assessments of specificity, linearity, accuracy, and precision, ensuring they are suitable for routine quality control. eurekaselect.com For instance, a validated HPLC method for Minodronic Acid and its impurities reported a linearity correlation coefficient (r) of greater than 0.999 and a limit of detection below 35 ng/mL. eurekaselect.com The recovery for the impurities was between 98.7% and 104.2%. eurekaselect.com Such methods are crucial for ensuring that the amount of any impurity in the drug substance is below the thresholds set by regulatory authorities.
In a research context, HPLC is fundamental in the analysis of reaction mixtures during the synthesis of Minodronic Acid and its deuterated analogues, helping to optimize reaction conditions to minimize the formation of byproducts. google.com
Identification and Characterization of Deuterated Impurities and Degradants
The synthesis of isotopically labeled compounds like this compound can sometimes lead to the formation of deuterated impurities. These can arise from incomplete deuteration, side reactions, or the presence of impurities in the starting materials that also become deuterated. The identification and characterization of these deuterated impurities are critical to ensure the quality and reliability of this compound when used as an internal standard. The presence of significant impurities could interfere with the accurate quantification of the target analyte, Minodronic Acid.
Commercially available standards, such as "Minodronic acid impurity 2-d4," indicate that the pharmaceutical industry recognizes the need to identify and control such related substances. medchemexpress.commedchemexpress.com The characterization of these deuterated impurities would typically involve a combination of advanced analytical techniques.
Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is a primary tool. HRMS can provide the exact mass of an impurity, allowing for the determination of its elemental composition. MS/MS helps in elucidating the structure by analyzing the fragmentation patterns of the impurity, which can be compared with the fragmentation of the main this compound compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structural elucidation. ¹H NMR and ¹³C NMR can provide detailed information about the chemical environment of the atoms in the molecule. For deuterated compounds, techniques like ²H (deuterium) NMR can be employed to confirm the positions of the deuterium (B1214612) labels. By comparing the NMR spectra of the impurity with that of pure this compound and non-deuterated Minodronic Acid, the structure of the impurity and the location of the deuterium atoms can be determined. Studies on non-deuterated impurities of Minodronic Acid have successfully used a combination of LC-MS, MS/MS, and NMR (¹H and ¹³C) to identify and characterize several process-related impurities and degradation products. eurekaselect.com This same analytical approach would be applied to the characterization of any deuterated impurities found in this compound.
Mechanistic and Disposition Studies in Pre Clinical and in Vitro Models
Elucidation of Metabolic Pathways Using Isotopic Tracers
The use of deuterated compounds like minodronic acid-d4 is a cornerstone of modern drug metabolism studies. By incorporating stable heavy isotopes, researchers can trace and quantify the parent drug and its metabolites during development. medchemexpress.com
In Vitro Metabolism Studies in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)
In vitro metabolism assays are fundamental to predicting a drug's behavior in the body. nuvisan.com Subcellular fractions like liver microsomes and S9 fractions, which contain a wide array of metabolic enzymes, are used to assess the metabolic stability of drug candidates. thermofisher.comnih.gov Liver S9 fractions, containing both microsomal and cytosolic enzymes, provide a more comprehensive metabolic profile than microsomes alone. nih.gov
While bisphosphonates, as a class, are generally considered not to undergo metabolism, in vitro systems are still valuable for confirming this characteristic for new entities like minodronic acid. nih.gov In such studies, this compound would be used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely quantify the parent compound, minodronic acid, over time. This allows for the determination of its metabolic stability.
Table 1: Applications of Liver Subcellular Fractions in Metabolism Studies
| Subcellular Fraction | Key Enzymes Present | Primary Applications |
| Liver Microsomes | Cytochrome P450s (CYPs), Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | CYP inhibition, metabolic stability (Phase I), metabolite characterization. thermofisher.comnih.gov |
| Liver S9 Fraction | CYPs, UGTs, Sulfotransferases (SULTs), N-acetyltransferases (NATs), Glutathione S-transferases (GSTs) | Broader metabolic profiling (Phase I and II), clearance prediction. nih.gov |
| Cytosol | SULTs, NATs, GSTs, Aldehyde oxidase (AO), Xanthine oxidase (XO) | Phase II metabolism, metabolism by non-CYP enzymes. nih.gov |
Application in Hepatocyte Cultures for Metabolite Identification and Kinetic Studies
Primary hepatocyte cultures are considered a gold standard for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo liver environment. nih.govnih.gov These cultures allow for the investigation of a compound's metabolic pathways, including both Phase I and Phase II reactions. nih.gov
In the context of minodronic acid, hepatocyte cultures would be incubated with the compound. pensoft.net this compound would be indispensable for accurately quantifying the disappearance of the parent drug and the appearance of any potential metabolites. sciex.com This allows for the calculation of key pharmacokinetic parameters such as in vitro intrinsic clearance (CLint) and half-life (t½). nuvisan.com
Table 2: Parameters from Hepatocyte Metabolism Studies
| Parameter | Description | Importance |
| Half-life (t½) | Time required for the drug concentration to reduce by half. | Predicts duration of action and dosing interval. nuvisan.com |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | Used to predict in vivo hepatic clearance and bioavailability. nuvisan.com |
| Metabolite Profile | Identification and quantification of metabolites formed. | Determines metabolic pathways and identifies potentially active or toxic metabolites. sciex.com |
Investigation of Kinetic Isotope Effects in Biotransformation Processes
The substitution of hydrogen with deuterium (B1214612) can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). slideshare.net This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of this bond is the rate-determining step in a metabolic reaction, the deuterated compound will be metabolized more slowly. d-nb.info
While bisphosphonates are not known to be metabolized, the study of KIEs can be a powerful tool to probe enzymatic mechanisms. nih.govnih.gov For a hypothetical metabolic pathway involving C-H bond cleavage, comparing the reaction rates of minodronic acid and this compound could provide insights into the mechanism of the enzyme involved. nih.gov A significant KIE would indicate that C-H bond breaking is a critical step in the biotransformation. copernicus.org
Molecular and Cellular Interaction Studies
Minodronic acid exerts its pharmacological effects through interactions at the molecular and cellular levels, primarily targeting osteoclasts to inhibit bone resorption. dovepress.comncats.io
Assessment of Purinergic Receptor Antagonism (e.g., P2X2/3) in Isolated Systems and Cell Lines
Beyond its primary mechanism of inhibiting farnesyl pyrophosphate synthase (FPPS), minodronic acid has a unique characteristic among bisphosphonates: it acts as an antagonist of the purinergic P2X2/3 receptor. dovepress.comnih.gov This receptor is implicated in nociceptive pain transmission. nih.gov
In vitro studies using cell lines expressing the P2X2/3 receptor have demonstrated that minodronic acid can inhibit cation uptake induced by agonists like α,β-methylene ATP. nih.gov Notably, other bisphosphonates did not exhibit this activity. nih.gov This antagonistic effect may contribute to the analgesic properties of minodronic acid, offering a potential benefit for bone pain associated with osteoporosis. dovepress.comfrontiersin.org In such assays, while not directly a tracer for receptor binding, this compound would be crucial for the accurate preparation of standard solutions and for any subsequent quantification of the compound in the assay medium.
Table 3: Purinergic Receptor Antagonism of Minodronic Acid
| Receptor Subtype | Action of Minodronic Acid | Implication | Reference |
| P2X2/3 | Antagonist | Analgesic effect, reduction of bone pain. | dovepress.comnih.govselleckchem.com |
Analysis of Cellular Responses and Morphological Changes in Osteoclast Cultures
The primary mechanism of action for nitrogen-containing bisphosphonates like minodronic acid is the inhibition of FPPS within osteoclasts. dovepress.comncats.io This disrupts the mevalonate (B85504) pathway, preventing the synthesis of lipids required for the prenylation of small GTP-binding proteins essential for osteoclast function and survival, ultimately leading to apoptosis. dovepress.comnih.gov
In vitro studies using osteoclast cultures have shown that minodronic acid potently inhibits bone resorption. portico.org Treatment with minodronic acid leads to significant morphological changes in osteoclasts. nih.gov Cultured osteoclasts treated with minodronic acid fail to become multinucleated, appear densely stained, and detach from the bone surface, in stark contrast to the large, multinucleated cells with ruffled borders seen in untreated cultures. nih.gov
Microautoradiography studies with radiolabeled minodronic acid have shown that the compound localizes in bone-attached osteoclasts and within the calcified matrix. nih.gov The use of this compound as an internal standard would be critical for quantifying the uptake and concentration of minodronic acid in these cell cultures and the surrounding bone matrix, helping to correlate the observed cellular effects with specific drug concentrations. nih.gov
Table 4: Effects of Minodronic Acid on Osteoclast Cultures
| Parameter | Observation in Minodronic Acid-Treated Cultures | Mechanism/Implication | Reference |
| Morphology | Cells are not multinucleated, are densely stained, and detach from bone surface. | Inhibition of osteoclast maturation and function. | nih.gov |
| Bone Resorption | Significantly inhibited (e.g., 96% inhibition of C-terminal cross-linking telopeptide release at 1 µM). | Potent anti-resorptive activity. | nih.gov |
| Cellular Localization | Accumulates in bone-attached osteoclasts and calcified zones. | Targeted action on bone-resorbing cells. | nih.gov |
| Key Enzyme Inhibition | Potent inhibition of Farnesyl Pyrophosphate Synthase (FPPS). | Disruption of the mevalonate pathway, leading to osteoclast inactivation and apoptosis. | dovepress.comncats.io |
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
Minodronic acid, a third-generation nitrogen-containing bisphosphonate, exerts its pharmacological effects primarily through the inhibition of farnesyl pyrophosphate synthase (FPPS). wikipedia.orgnih.govontosight.airesearchgate.net This enzyme is a critical component of the mevalonate pathway, which is responsible for producing isoprenoid lipids. nih.govfrontiersin.org The deuterated form, this compound, is utilized in research settings to trace and quantify the compound's activity. The fundamental mechanism of action remains the same as its non-deuterated counterpart.
The inhibition of FPPS by nitrogen-containing bisphosphonates like minodronic acid disrupts the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). frontiersin.orgpharmgkb.orgnih.gov These isoprenoid lipids are essential for a post-translational modification process known as protein prenylation. nih.govnih.gov During prenylation, either an FPP or a GGPP molecule is covalently attached to specific cysteine residues at the C-terminus of small GTP-binding proteins, such as Ras, Rho, and Rab. researchgate.netoup.com
This lipid modification is crucial for the proper subcellular localization and function of these signaling proteins, anchoring them to cellular membranes where they participate in a multitude of cellular processes. nih.gov In osteoclasts, the primary target cells for bisphosphonates, prenylated proteins are vital for maintaining the cytoskeletal integrity, vesicular trafficking, and the formation of the ruffled border necessary for bone resorption. nih.govpharmgkb.org
By inhibiting FPPS, minodronic acid effectively depletes the cellular pool of FPP and GGPP. nih.gov This leads to an accumulation of unprenylated, and therefore inactive, small GTPases in the cytoplasm. researchgate.neta-z.lu The disruption of these critical signaling pathways ultimately results in the inhibition of osteoclast function, induction of apoptosis (programmed cell death), and a potent suppression of bone resorption. nih.govresearchgate.netoup.com The potency of different nitrogen-containing bisphosphonates is directly correlated with their ability to inhibit FPPS and, consequently, protein prenylation. nih.govoup.com
Table 1: Key Molecular Targets and Processes Affected by Minodronic Acid
| Target/Process | Description | Key Proteins Involved | Consequence of Inhibition |
| Enzyme Inhibition | Direct inhibition of a key enzyme in the mevalonate pathway. nih.govontosight.ai | Farnesyl Pyrophosphate Synthase (FPPS) wikipedia.orgresearchgate.net | Decreased production of FPP and GGPP. nih.gov |
| Protein Prenylation | Post-translational modification of proteins with isoprenoid lipids. nih.govnih.gov | Ras, Rho, Rab family small GTPases researchgate.netoup.com | Accumulation of unprenylated, inactive signaling proteins. researchgate.neta-z.lu |
| Osteoclast Function | Cellular processes essential for bone resorption. | Cytoskeletal proteins, vesicular transport proteins | Disruption of ruffled border formation, reduced resorptive activity. pharmgkb.org |
| Cellular Fate | Induction of programmed cell death in osteoclasts. | Pro-apoptotic and anti-apoptotic proteins | Increased osteoclast apoptosis. nih.govresearchgate.net |
Isotope-Labeled Tracer Applications in Pre-clinical Distribution Research
The use of isotope-labeled compounds, such as this compound, is indispensable for elucidating the pharmacokinetic profile and tissue distribution of drugs in pre-clinical animal models. The deuterium label allows for sensitive and specific quantification of the drug and its metabolites without altering its fundamental biological behavior.
Isotope microscopy, a highly sensitive imaging technique, has been employed to visualize the precise localization of minodronic acid within bone tissue at a microscopic level. nih.gov A study utilizing a stable nitrogen isotope ([¹⁵N])-labeled minodronate in mice provided novel insights into its distribution pattern. nih.gov
The research demonstrated that intravenously administered [¹⁵N]-minodronate preferentially accumulates on bone formation surfaces, directly beneath osteoblasts, rather than on bone-resorbing surfaces under osteoclasts. nih.govnih.gov This finding was observed as early as 3 hours post-administration and persisted over time points of 24 hours, 1 week, and 1 month. nih.gov
This specific localization suggests that minodronic acid coats the bone matrix in areas of active bone formation. nih.gov Consequently, when osteoclasts attempt to resorb this drug-coated bone, they are exposed to high concentrations of the bisphosphonate, leading to the inhibition of their resorptive function and eventual apoptosis. nih.govnih.gov Transmission electron microscopy in the same study revealed that while osteoclasts had well-developed ruffled borders 3 hours after administration, by 24 hours, they were only loosely attached to the bone surface and lacked these critical resorptive structures. nih.gov This supports the hypothesis that minodronate's long-lasting effect is due to its stable incorporation into the bone matrix, rendering it resistant to osteoclastic resorption. nih.gov
Quantitative tissue distribution studies, often utilizing radiolabeled or stable isotope-labeled compounds, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. bioivt.com For bisphosphonates like minodronic acid, these studies confirm their high affinity for bone tissue.
Following administration, a significant portion of the absorbed bisphosphonate is rapidly cleared from the circulation and selectively taken up by the skeleton, while the remainder is typically excreted unchanged in the urine. researchgate.net The amount of bisphosphonate that binds to the skeleton can be substantial, with estimates suggesting that approximately 50% of an intravenously administered dose becomes incorporated into the bone matrix. tandfonline.comnih.gov
In animal models, such as ovariectomized rats used to simulate osteoporosis, orally administered minodronic acid has been shown to dose-dependently prevent the decrease in bone mineral density (BMD) in the lumbar vertebrae and femur. nih.gov Studies using radiolabeled bisphosphonates, such as ¹⁴C-labeled zoledronic acid, have quantified the distribution, showing high concentrations in bone near the site of administration with very low concentrations found in remote skeletal sites, indicating systemic distribution does occur but at low levels. nih.gov Another study in mice found that zoledronic acid did not distribute equally throughout the skeleton, with a four-fold higher concentration in the mandible compared to the femur. researchgate.net These quantitative studies are critical for designing and interpreting toxicology and pharmacology experiments and are a required component for predicting human ADME properties.
Table 2: Summary of Pre-clinical Distribution Findings for Minodronic Acid and Related Bisphosphonates
| Study Type | Animal Model | Isotope Used | Key Findings | Reference |
| Micro-localization | ICR Mice | [¹⁵N]-Minodronate | Preferential accumulation under osteoblasts on bone formation surfaces. | nih.govnih.gov |
| Quantitative Distribution | Ovariectomized Rats | Minodronic Acid | Dose-dependent prevention of bone mineral density loss in femur and lumbar vertebrae. | nih.gov |
| Quantitative Distribution | Dogs | ¹⁴C-Zoledronic Acid | High localization in bone near implant; low systemic distribution. | nih.gov |
| Quantitative Distribution | Mice | Zoledronic Acid | Unequal skeletal distribution; 4-fold higher concentration in mandible vs. femur. | researchgate.net |
Emerging Research Avenues and Methodological Advancements
Integration of Minodronic Acid-d4 in Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
Multi-omics approaches, which involve the comprehensive analysis of different types of biological molecules, offer a holistic view of cellular processes and responses to stimuli like drug administration. Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, and deuterated standards such as this compound are integral to the accuracy and reliability of these studies. nih.govnih.gov
In the context of metabolomics, which aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, this compound serves as an ideal internal standard. metwarebio.com When analyzing complex biological matrices like plasma or urine, fluctuations in sample preparation and instrument response can introduce significant variability. nih.gov By adding a known quantity of this compound to a sample, researchers can normalize the data, correcting for any loss of the analyte during extraction or variations in mass spectrometry signal intensity. nih.gov This is crucial for obtaining accurate pharmacokinetic profiles of Minodronic Acid, especially given its high potency and consequently low systemic exposure. researchgate.netnih.gov
The integration of data from metabolomic and proteomic studies where this compound is used as a standard can provide a more complete picture of the drug's effect. For instance, quantifying the levels of Minodronic Acid in plasma can be correlated with changes in protein expression or metabolic pathways affected by the drug, offering deeper insights into its mechanism of action and potential off-target effects.
Table 1: Application of this compound in Multi-Omics
| Omics Field | Role of this compound | Research Goal |
| Metabolomics | Internal Standard | Accurate quantification of Minodronic Acid in biological samples for pharmacokinetic studies. researchgate.netnih.gov |
| Proteomics | (By proxy) Principle of stable isotope standards | Provides context for changes in protein expression related to drug exposure. |
Computational Modeling and In Silico Predictions Guided by Deuterated Analog Data
Computational modeling and in silico prediction are increasingly powerful tools in drug discovery, allowing researchers to simulate and predict the behavior of drug molecules, their interactions with biological targets, and their metabolic fate. High-quality experimental data is the bedrock of accurate computational models, and data obtained using deuterated analogs like this compound can be particularly valuable.
Pharmacokinetic (PK) modeling, for example, relies on precise concentration-time data from biological samples. The use of this compound as an internal standard in LC-MS/MS assays provides the high-quality data needed to build robust PK models for Minodronic Acid. nih.govnih.gov These models can then be used to simulate different dosing regimens and predict drug exposure in various patient populations.
Furthermore, understanding the metabolic stability of a drug is a key aspect of its development. The substitution of hydrogen with deuterium (B1214612) can alter the metabolic profile of a drug, often by slowing down metabolism at the site of deuteration due to the kinetic isotope effect. medchemexpress.com While this compound is primarily used as a tracer, the study of its metabolic fate compared to the non-deuterated parent compound can provide valuable information for computational models. This data can help refine in silico predictions of metabolic pathways and the formation of potential metabolites for other drug candidates. For instance, in silico drug activity predictions, such as those using Lipinski's 'Rule of Five' and SwissADME, can be made for deuterated compounds to predict their drug-likeness and ADME properties. nih.gov
Molecular modeling of bisphosphonates, including their interactions with bone mineral, is an active area of research. sjsu.edu While specific computational studies using this compound are not widely published, the precise experimental data it helps generate can be used to validate and refine these models. For example, accurate measurements of bone uptake and distribution of Minodronic Acid could be used to improve computational models that predict the binding of bisphosphonates to hydroxyapatite (B223615).
Table 2: Role of Deuterated Analog Data in Computational Research
| Research Area | Data Input from Deuterated Analogs | Computational Output |
| Pharmacokinetic (PK) Modeling | Accurate concentration-time profiles using this compound as a standard. nih.govnih.gov | Robust predictive models of drug absorption, distribution, metabolism, and excretion. |
| Metabolic Stability Prediction | Comparative metabolic profiles of deuterated vs. non-deuterated compounds. medchemexpress.com | Refined in silico predictions of metabolic pathways and metabolite formation. |
| Molecular Dynamics Simulations | Experimental data on drug-target binding and distribution. | Improved models of drug-receptor interactions and binding affinity. |
Development of Novel Analytical Platforms Leveraging Deuterated Standards
The demand for ever-increasing sensitivity and specificity in bioanalysis drives the development of novel analytical platforms. This compound has played a crucial role in the validation of such a platform for the ultra-sensitive determination of Minodronic Acid in human plasma. researchgate.net
A significant challenge in analyzing bisphosphonates like Minodronic Acid is their high polarity and low oral bioavailability, leading to very low concentrations in plasma. researchgate.netnih.gov Standard LC-MS/MS methods often lack the required sensitivity. To overcome this, a novel method involving on-cartridge derivatization with trimethylsilyldiazomethane (B103560) was developed. researchgate.net This derivatization neutralizes the highly polar phosphonic acid groups, improving the chromatographic behavior and mass spectrometric response of the analyte. researchgate.netnih.gov
In the development and validation of this advanced analytical method, this compound was used as the internal standard. researchgate.net A key finding was that the derivatization yield of the deuterated standard (d4-PMMA) was initially lower and more variable than that of the non-deuterated analyte. researchgate.net This observation led to a crucial methodological refinement: a two-cycle derivatization approach was introduced, which successfully increased the yield and improved the reproducibility of the internal standard's derivatization. researchgate.net This refinement was essential for the method's accuracy and reliability.
The resulting LC-MS/MS platform achieved a lower limit of quantification of 10.0 pg/mL, a significant improvement in sensitivity that is essential for pharmacokinetic studies of low-dose, high-potency drugs like Minodronic Acid. researchgate.net This work demonstrates how the careful use and study of a deuterated internal standard can directly contribute to the optimization and successful implementation of a novel and highly sensitive analytical platform. This platform has also been successfully applied to the analysis of other bisphosphonates, showcasing its broader utility. researchgate.net
Table 3: this compound in the Development of a Novel LC-MS/MS Platform
| Methodological Challenge | Role of this compound | Outcome |
| Low sensitivity for Minodronic Acid | Internal standard for method development and validation. researchgate.net | Ultra-sensitive quantification (LLOQ of 10.0 pg/mL). researchgate.net |
| Variable derivatization yield | Highlighted inconsistencies in the derivatization process. researchgate.net | Development of a more robust two-cycle derivatization protocol. researchgate.net |
| Ensuring accuracy and precision | Correction for matrix effects and analytical variability. researchgate.net | A validated, reliable bioanalytical method for pharmacokinetic studies. researchgate.net |
Future Directions in Isotopic Labeling Strategies for Drug Discovery and Development
The field of isotopic labeling is continuously advancing, with future directions pointing towards more efficient, sustainable, and innovative applications in drug discovery and development. researchgate.netveeprho.com Deuterated compounds like this compound are at the forefront of these trends, not just as internal standards but as part of broader strategies to create better and safer medicines.
One of the most significant future directions is the intentional incorporation of deuterium into drug molecules to improve their pharmacokinetic properties—a concept known as "deuterium switching." nih.gov The stronger carbon-deuterium bond compared to the carbon-hydrogen bond can slow down cytochrome P450-mediated metabolism, leading to a longer drug half-life, reduced formation of toxic metabolites, and potentially a lower required dose. medchemexpress.com While this compound is used as a non-pharmacologically active tracer, the principles it embodies are driving the development of new chemical entities that are intentionally deuterated for therapeutic benefit. nih.gov
Future isotopic labeling strategies will also focus on late-stage functionalization, where isotopes are introduced into a molecule at a later step in the synthesis. nih.gov This approach is more efficient and allows for the rapid generation of labeled compounds for screening and metabolic studies. The synthesis and use of compounds like this compound contribute to the growing toolkit and knowledge base that enables these advanced synthetic strategies.
Furthermore, there is a push towards greener and more sustainable labeling techniques that minimize waste and the use of hazardous reagents. researchgate.net The development of more efficient catalysts and optimized reaction conditions for deuteration is an active area of research.
The continued collaboration between academic and industrial researchers will be key to unlocking the full potential of isotopic labeling. researchgate.net As analytical platforms become more sensitive, the need for high-purity, well-characterized deuterated standards like this compound will only increase. These compounds will continue to be essential for ensuring the quality and reliability of data in preclinical and clinical studies, ultimately accelerating the development of new and improved therapies. nih.govveeprho.com
Q & A
Q. How is Minodronic Acid-d4 characterized and validated for use in quantitative mass spectrometry?
Answer: this compound is characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm its molecular formula (C₉H₈N₂O₇P₂D₄) and isotopic purity . Validation protocols include:
- Purity Assessment : Batch-specific Certificates of Analysis (COA) with >99% purity, verified via HPLC-UV or LC-MS .
- Stability Testing : Accelerated stability studies under varying temperatures and pH conditions to ensure integrity during storage .
- Internal Standard Calibration : Linearity and recovery tests in biological matrices (e.g., plasma, tissue homogenates) to confirm minimal matrix interference .
Q. What are the standard protocols for incorporating this compound as an internal standard in pharmacokinetic studies?
Answer:
- Spike-and-Recovery Experiments : this compound is spiked into blank matrices (e.g., human serum) at concentrations spanning the expected analyte range. Recovery rates are calculated to validate accuracy .
- Chromatographic Separation : Use of reverse-phase LC columns (e.g., C18) with mobile phases optimized to resolve this compound from endogenous compounds .
- Quantitative Thresholds : Signal-to-noise ratios ≥10 for limit of quantification (LOQ) determination, adhering to FDA bioanalytical guidelines .
Advanced Research Questions
Q. How can factorial experimental design optimize the formulation of this compound-containing tablets while ensuring blend uniformity?
Answer: A full factorial design (e.g., 2³ design) is employed to evaluate critical formulation variables:
- Variables : Excipient ratios (e.g., binder, disintegrant), compression force, and granulation method .
- Response Metrics : Dissolution rate (USP apparatus), content uniformity (ASTM E2709/E2810), and blend homogeneity via stratified sampling .
- Statistical Analysis : Minitab or JMP software identifies significant interactions (e.g., excipient-compression force interplay) and optimizes parameters for robustness .
Q. What strategies address discrepancies in this compound's inhibitory effects across different cancer cell lines?
Answer:
- Mechanistic Profiling : Compare P2X2/3 receptor binding affinity (via radioligand displacement assays) and downstream apoptosis markers (e.g., caspase-3 activation) in responsive vs. resistant cell lines .
- Metabolic Stability Analysis : Evaluate intracellular deuterium retention using LC-MS to rule out isotope effects altering drug efficacy .
- Cross-Study Validation : Replicate experiments under standardized conditions (e.g., hypoxia, serum-free media) to isolate microenvironmental variables .
Q. How can researchers resolve contradictions in this compound's reported IC₅₀ values for osteoclast inhibition?
Answer:
- Assay Harmonization : Adopt consistent protocols for osteoclast differentiation (e.g., RANKL-induced RAW264.7 cells) and resorption pit assays .
- Dose-Response Curve Refinement : Use 8-point dilution series (vs. 4-point) to improve IC₅₀ precision and account for batch-to-batch variability in deuterated compound activity .
- Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity and identify outliers .
Q. What methodologies validate this compound's role in inhibiting cancer metastasis in vivo?
Answer:
- Orthotopic Xenograft Models : Implant deuterated compound-treated cancer cells (e.g., MDA-MB-231 for breast cancer) into immunodeficient mice, with metastasis tracked via bioluminescence imaging .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations of this compound (measured via LC-MS) with metastatic burden reduction .
- Histopathological Confirmation : H&E staining and immunohistochemistry (IHC) for metastasis markers (e.g., E-cadherin loss) in resected tissues .
Q. How should researchers design studies to investigate this compound's dual role in osteoporosis and cancer therapy?
Answer:
- Dual-Endpoint Trials : Use ovariectomized (OVX) rat models to simultaneously measure bone mineral density (via micro-CT) and tumor growth inhibition in co-implanted cancer cells .
- Transcriptomic Profiling : RNA-seq of osteoclasts and cancer cells post-treatment to identify overlapping pathways (e.g., RANKL/OPG axis) .
- Dose Titration : Compare low-dose (osteoprotective) vs. high-dose (anticancer) regimens to assess therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
